Cas no 1443345-28-5 (2-Bromo-2-ethylbenzhydrol)

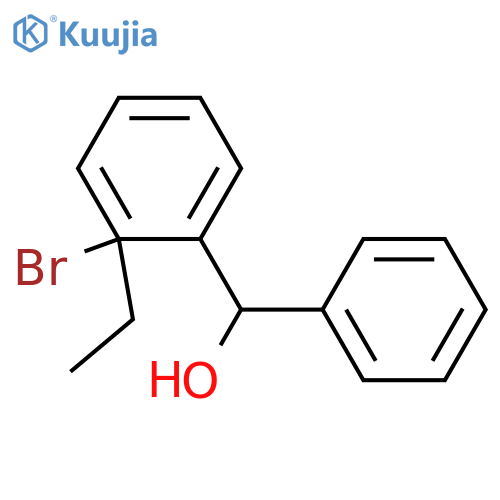

2-Bromo-2-ethylbenzhydrol structure

商品名:2-Bromo-2-ethylbenzhydrol

CAS番号:1443345-28-5

MF:C15H15BrO

メガワット:291.1831

MDL:MFCD12964393

CID:5150903

2-Bromo-2-ethylbenzhydrol 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-2-ethylbenzhydrol

-

- MDL: MFCD12964393

- インチ: 1S/C15H16BrO/c1-2-15(16)11-7-6-10-13(15)14(17)12-8-4-3-5-9-12/h3-11,14,17H,2H2,1H3

- InChIKey: UIGXBDDEIWUEGM-UHFFFAOYSA-N

- ほほえんだ: C(O)(C1=CC=CC=C1)C1=CC=CC=C1(Br)CC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 3

2-Bromo-2-ethylbenzhydrol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB429073-1g |

2-Bromo-2'-ethylbenzhydrol; . |

1443345-28-5 | 1g |

€1621.70 | 2025-02-16 | ||

| abcr | AB429073-5g |

2-Bromo-2'-ethylbenzhydrol |

1443345-28-5 | 5g |

€1004.40 | 2023-09-04 | ||

| Crysdot LLC | CD12142183-1g |

(2-Bromophenyl)(2-ethylphenyl)methanol |

1443345-28-5 | 97% | 1g |

$437 | 2024-07-23 | |

| Fluorochem | 398458-1g |

2-Bromo-2'-ethylbenzhydrol |

1443345-28-5 | 97.0% | 1g |

£570.00 | 2023-04-30 | |

| Ambeed | A208966-1g |

(2-Bromophenyl)(2-ethylphenyl)methanol |

1443345-28-5 | 97% | 1g |

$441.0 | 2024-04-23 | |

| Fluorochem | 398458-25g |

2-Bromo-2'-ethylbenzhydrol |

1443345-28-5 | 97.0% | 25g |

£2168.00 | 2023-04-30 | |

| abcr | AB429073-1 g |

2-Bromo-2'-ethylbenzhydrol |

1443345-28-5 | 1g |

€594.40 | 2023-06-16 | ||

| abcr | AB429073-5 g |

2-Bromo-2'-ethylbenzhydrol |

1443345-28-5 | 5g |

€1004.40 | 2023-06-16 | ||

| Fluorochem | 398458-5g |

2-Bromo-2'-ethylbenzhydrol |

1443345-28-5 | 97.0% | 5g |

£995.00 | 2023-04-30 | |

| Crysdot LLC | CD12142183-5g |

(2-Bromophenyl)(2-ethylphenyl)methanol |

1443345-28-5 | 97% | 5g |

$881 | 2024-07-23 |

2-Bromo-2-ethylbenzhydrol 関連文献

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

1443345-28-5 (2-Bromo-2-ethylbenzhydrol) 関連製品

- 61389-26-2(Lignoceric Acid-d4)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1443345-28-5)2-Bromo-2-ethylbenzhydrol

清らかである:99%

はかる:1g

価格 ($):397.0